2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
“2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898783-99-8. Its IUPAC name is (2-chloro-4-fluorophenyl) {4- [(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The molecular formula of this compound is C19H20ClFN2O. The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 346.83 . The density is 1.233g/cm3, and it has a boiling point of 459.1ºC at 760 mmHg .Scientific Research Applications
Pharmaceutical Research
Benzophenone derivatives are commonly used as intermediates in the synthesis of various pharmaceutical compounds. Their structural versatility allows for the creation of a wide range of organic chemicals, potentially including antifungal and antibacterial agents .
Perfumery and Cosmetics
In the field of perfumery and cosmetics, benzophenone derivatives serve as fixatives and UV stabilizers. They help in prolonging the fragrance’s longevity and protecting cosmetic products from UV degradation .
Laser Dye Applications
Benzophenone derivatives are utilized as laser dyes due to their ability to absorb and emit light. This property is essential in scientific research and industrial processes that require precise laser technologies .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of benzophenone derivatives make them suitable for use in OLEDs. They can function as hosts or emitters within the emissive layers, contributing to the development of advanced display technologies .
Analytical Chemistry
Benzophenone derivatives can be developed into sensitive analytical methods for identifying various compounds. This is particularly useful in quality control processes within food packaging and other industries .
Ammonia Equivalents in Synthesis
Some benzophenone imines serve as ammonia equivalents for synthesizing primary amines. This application is valuable in chemical synthesis where selective formation of primary amines is desired .
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGZPLMERWVGIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642989 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-99-8 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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